molecular formula C15H20N4O2 B2809624 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034551-36-3

1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2809624
CAS No.: 2034551-36-3
M. Wt: 288.351
InChI Key: LFDMHIPTRFJUGM-UHFFFAOYSA-N
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Description

The pyrazole-urea scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and capacity to interact with diverse protein targets . Compounds featuring this core structure have demonstrated a broad spectrum of pharmacological properties in scientific research, ranging from antimicrobial and anti-inflammatory to potent anticarcinogenic activities . In the anticancer field, in particular, pyrazolyl-ureas have been investigated as modulators of key intracellular signaling pathways, showing activity against various kinase targets such as Src, p38-MAPK, and TrkA . The urea moiety is a critical pharmacophore, serving as an excellent hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets and can enhance aqueous solubility . This specific compound, 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, represents a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and fundamental biochemical mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-21-10-8-17-15(20)16-7-9-19-12-14(11-18-19)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMHIPTRFJUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Formation of the urea linkage: This involves the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, primarily focusing on constructing the pyrazole-urea core and introducing substituents. Key methods include:

Urea Formation

The urea group is typically formed via nucleophilic addition of amines to potassium cyanate (KOCN) under acidic conditions . For this compound:

  • Step 1 : Reaction of 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine with KOCN in aqueous HCl yields the intermediate isocyanate.
  • Step 2 : Subsequent reaction with 2-methoxyethylamine forms the urea linkage .
  • Conditions : Room temperature, 6–12 hours, yields >75% .

Alkylation

The 2-methoxyethyl and ethyl side chains are introduced via alkylation:

  • Methoxyethyl Group : Methylation of hydroxyl intermediates (e.g., using methyl iodide) followed by substitution .
  • Ethyl Linker : Nucleophilic substitution between bromoethylpyrazole and urea intermediates .

Key Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Urea bond formationKOCN, HCl, 25°C, 8 h82
Pyrazole cyclizationHydrazine hydrate, ethanol, reflux, 24 h68
Methoxyethyl alkylationCH₃I, K₂CO₃, DMF, 60°C, 6 h75
Ethyl linker installationBrCH₂CH₂NCO, Cs₂CO₃, DMF, 80°C70

Substituent Effects

  • Pyrazole Position 4 : The phenyl group enhances steric bulk, reducing reactivity in electrophilic substitution .
  • Methoxyethyl Chain : Polar and electron-donating, stabilizes hydrogen bonding in urea interactions .

Cross-Coupling Reactions

  • Suzuki Coupling : Used to introduce aryl groups to the pyrazole ring (e.g., phenylboronic acid with Pd catalysis) .
  • Buchwald–Hartwig Amination : Links amines to pyrimidinone intermediates for diversification .

Side Reactions and Challenges

  • Biuret Formation : Competing reaction during urea synthesis if excess isocyanate is present .
  • Steric Hindrance : Bulky phenyl substituents slow nucleophilic attacks on the pyrazole ring .
  • Regioselectivity : Pyrazole N-alkylation may produce regioisomers unless directing groups are used .

Comparative Reactivity with Analogues

CompoundReactivity with KOCNPyrazole StabilityReference
1-(2-Methoxyethyl)-3-(ethyl)ureaHigh (85%)Moderate
3-(4-Chlorophenyl)pyrazole ureaModerate (72%)High
N-Methylpyrazole ureaLow (55%)Low

Stability Under Physiological Conditions

  • Hydrolysis : The urea bond is stable at pH 7.4 but degrades slowly in acidic environments (t₁/₂ = 24 h at pH 2) .
  • Thermal Stability : Decomposes at >200°C, suitable for standard storage .

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, potentially inhibiting or activating them.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table highlights critical structural differences between the target compound and its analogs:

Compound Name / ID Substituent on Urea Nitrogen 1 Substituent on Urea Nitrogen 2 Molecular Weight (g/mol) Key Functional Groups
Target: 1-(2-Methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea 2-Methoxyethyl 2-(4-Phenyl-1H-pyrazol-1-yl)ethyl ~350 (estimated) Urea, methoxy, pyrazole, phenyl
BG14908 : 1-(2,6-Difluorophenyl)-3-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea 2,6-Difluorophenyl 2-(4-Phenyl-1H-pyrazol-1-yl)ethyl 342.34 Urea, fluoro, pyrazole, phenyl
Compound 3l : 1-[4-(5-(4-Benzyloxyphenyl)pyrazol-3-yl)phenyl]urea 4-Aryl (benzyloxy-substituted) 4-Methylphenyl Not reported Urea, benzyloxy, pyrazole
MK13 : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea 3,5-Dimethoxyphenyl 4-Methylpyrazole Not reported Urea, methoxy, pyrazole
Patent Compound : 1-(4-Chloro-2-methylphenyl)-3-(4-methylpyrazol-1-yl)urea 4-Chloro-2-methylphenyl 4-Methylpyrazole Not reported Urea, chloro, pyrazole

Physicochemical and Spectral Comparisons

  • Solubility : The target compound’s methoxyethyl group likely improves aqueous solubility compared to BG14908’s lipophilic difluorophenyl group or 3l’s bulky benzyloxy-substituted aryl .
  • Spectral Data :
    • IR Spectroscopy : Urea carbonyl (C=O) stretches for analogs range from 1635–1650 cm⁻¹ (e.g., 1635 cm⁻¹ for 3l ), consistent with the target compound.
    • NMR : Aromatic protons in the phenylpyrazole moiety (δ ~7.3–7.9 ppm) and methoxy signals (δ ~3.2–3.5 ppm) are key identifiers for structural validation .

Pharmacological Implications

  • Target-Binding Potential: The phenylpyrazole moiety in the target compound and BG14908 may facilitate interactions with hydrophobic enzyme pockets, while the methoxyethyl group could improve solubility for systemic distribution.
  • Bioactivity Trends :
    • Fluorinated analogs (e.g., BG14908) may exhibit enhanced membrane permeability but reduced solubility .
    • Aryl-substituted ureas (e.g., 3l , MK13 ) often show improved metabolic stability due to steric hindrance.

Biological Activity

1-(2-Methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O2C_{15}H_{20}N_4O_2, with a molecular weight of 288.35 g/mol. The presence of both urea and pyrazole moieties in its structure is significant for its biological interactions.

PropertyValue
Molecular FormulaC15H20N4O2
Molecular Weight288.35 g/mol
Log P (octanol-water partition coefficient)-0.5
SolubilitySoluble in DMSO
Melting PointNot available

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 250 to 500 μg/mL, indicating moderate antibacterial activity .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, studies have shown that similar compounds can inhibit key inflammatory mediators such as TNFα and IL-17, with IC50 values in the nanomolar range (e.g., 0.004 μM for p38 MAPK inhibition) . The incorporation of the methoxyethyl group may enhance the compound's ability to modulate inflammatory pathways.

3. Anticancer Activity

Several studies have explored the anticancer effects of pyrazole-based compounds. For example, derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. The activity against various cancer cell lines was evaluated, revealing IC50 values as low as 0.067 μM against specific targets .

Case Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on a series of pyrazole ureas, including derivatives similar to our compound of interest. The results indicated that modifications in the substituents on the pyrazole ring significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced antibacterial potency, while hydrophobic groups improved anti-inflammatory effects .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that pyrazole derivatives could reduce inflammation and tumor growth significantly compared to control groups. These findings suggest that compounds like 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea may serve as effective therapeutic agents in treating inflammatory diseases and cancers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves constructing the pyrazole ring via cyclocondensation of hydrazines with diketones, followed by alkylation or nucleophilic substitution to introduce the methoxyethyl and phenyl groups. Optimization includes solvent selection (e.g., ethanol or DMF under reflux) and catalyst use (e.g., triethylamine for urea bond formation). Purification via column chromatography or recrystallization improves purity .
  • Key Parameters : Reaction time (4–24 hours), temperature (60–100°C), and stoichiometric ratios (1:1.2 for amine:isocyanate intermediates).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and urea bond formation (e.g., carbonyl resonance at ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion confirmation (e.g., [M+H]+ at calculated m/z) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks in the solid state .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Screening :

  • Enzyme Inhibition : Kinase or protease assays using fluorogenic substrates (e.g., ATPase activity for kinases) .
  • Cytotoxicity : MTT assay in cancer cell lines (IC50 determination) .
  • Anti-inflammatory Activity : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action, particularly its interaction with biological targets?

  • Approaches :

  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) for protein-ligand interactions .
  • Knockout Studies : CRISPR/Cas9-mediated gene silencing to identify target pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency or selectivity?

  • Modifications :

  • Substituent Variation : Replace methoxyethyl with ethoxyethyl or cyclopropyl groups to assess steric/electronic effects .
  • Bioisosteric Replacement : Swap pyrazole with triazole or thiazole to improve metabolic stability .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond donors/acceptors .

Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo results) be resolved?

  • Troubleshooting :

  • Solubility Assessment : Measure logP and solubility in PBS or DMSO to address bioavailability limitations .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in hepatic microsomes .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to align with pharmacokinetic parameters (e.g., t½, Cmax) .

Q. What formulation challenges arise due to the compound’s physicochemical properties, and how can they be addressed?

  • Solutions :

  • Solubility Enhancement : Use cyclodextrins or lipid nanoparticles for hydrophobic compounds .
  • Stability Testing : Accelerated degradation studies under varied pH/temperature to identify vulnerable functional groups (e.g., urea hydrolysis at acidic pH) .

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